molecular formula C14H10ClN5O2 B8488507 methyl 1-(6-chloropyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate

methyl 1-(6-chloropyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate

Cat. No.: B8488507
M. Wt: 315.71 g/mol
InChI Key: RCLUTYCNQFKFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(6-chloro-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(6-chloropyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate typically involves multi-step organic reactions. One common method might include the following steps:

    Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and a β-diketone, the pyrazole ring can be formed through a cyclization reaction.

    Introduction of the Pyridazinyl Group: The 6-chloro-3-pyridazinyl group can be introduced via a nucleophilic substitution reaction using a chlorinated pyridazine derivative.

    Esterification: The carboxylate group can be introduced through an esterification reaction using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(6-chloro-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenated compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 1-(6-chloropyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(3-chloropyridazin-6-yl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate
  • Methyl 1-(6-bromo-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate
  • Methyl 1-(6-chloro-3-pyridazinyl)-5-(3-pyridyl)-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 1-(6-chloro-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its combination of a pyrazole ring with pyridazinyl and pyridyl groups might offer unique interactions with biological targets or chemical reagents, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H10ClN5O2

Molecular Weight

315.71 g/mol

IUPAC Name

methyl 1-(6-chloropyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate

InChI

InChI=1S/C14H10ClN5O2/c1-22-14(21)10-8-11(9-4-2-3-7-16-9)20(19-10)13-6-5-12(15)17-18-13/h2-8H,1H3

InChI Key

RCLUTYCNQFKFRI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C(=C1)C2=CC=CC=N2)C3=NN=C(C=C3)Cl

Origin of Product

United States

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